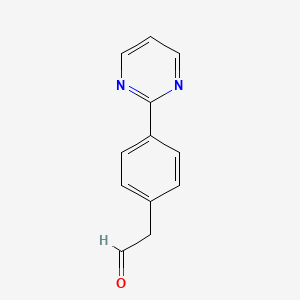

2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde

Übersicht

Beschreibung

2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 2-(4-(Pyrimidin-2-yl)phenyl)acetaldehyde, exhibit significant anticancer properties. These compounds have been shown to inhibit key protein kinases involved in cancer progression, specifically targeting the epidermal growth factor receptor (EGFR). This inhibition can lead to tumor regression and prevention of metastasis in various cancer types, including epithelial neoplasms and leukemias .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship of pyrimidine derivatives has been extensively studied to optimize their efficacy as anticancer agents. For instance, modifications on the pyrimidine ring or the phenyl group can enhance binding affinity to target proteins, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The incorporation of specific substituents can significantly affect the biological activity and selectivity of these compounds.

Antifungal Activity

Inhibition of CYP51

Recent research has highlighted the antifungal potential of pyrimidine derivatives, including those related to this compound. These compounds have been evaluated for their ability to inhibit CYP51, a critical enzyme in fungal sterol biosynthesis. For example, a derivative demonstrated effective binding within the CYP51 hydrophobic cavity, suggesting that structural optimization could lead to enhanced antifungal activity .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with tailored biological activities. For instance, reaction conditions can be optimized to enhance yields and minimize by-products. The development of efficient synthetic routes is crucial for producing these compounds for further biological evaluation .

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Friedel-Crafts Acylation | 85 | Acetic acid, pyrimidine derivatives |

| Microwave-assisted synthesis | 90 | DMF/H2O, propargyl alcohol |

Toxicological Assessments

Safety Profiles

Toxicological assessments are essential for evaluating the safety of compounds like this compound. Studies have shown that related aldehydes do not exhibit significant genotoxicity or developmental toxicity at certain exposure levels. This is critical for their potential therapeutic applications . Understanding the toxicological profile helps in determining safe dosage ranges for clinical applications.

Future Directions and Research Opportunities

The ongoing research into this compound emphasizes the need for further exploration into its pharmacological profiles and potential therapeutic uses. Future studies could focus on:

- Developing novel derivatives with improved efficacy against specific cancer types.

- Investigating synergistic effects when combined with existing antifungal medications.

- Conducting comprehensive in vivo studies to better understand pharmacokinetics and long-term safety.

Eigenschaften

CAS-Nummer |

545423-76-5 |

|---|---|

Molekularformel |

C12H10N2O |

Molekulargewicht |

198.22 g/mol |

IUPAC-Name |

2-(4-pyrimidin-2-ylphenyl)acetaldehyde |

InChI |

InChI=1S/C12H10N2O/c15-9-6-10-2-4-11(5-3-10)12-13-7-1-8-14-12/h1-5,7-9H,6H2 |

InChI-Schlüssel |

KGTKPTLTHPOSPZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)CC=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.